molecular formula C19H23NO2 B5873201 N-[4-(benzyloxy)phenyl]-2-ethylbutanamide

N-[4-(benzyloxy)phenyl]-2-ethylbutanamide

Cat. No. B5873201
M. Wt: 297.4 g/mol
InChI Key: GMOROBGLOHBFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2-ethylbutanamide, also known as BPEB, is a chemical compound with potential therapeutic applications. It belongs to the class of amides and has a molecular weight of 323.43 g/mol. BPEB has been extensively studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-2-ethylbutanamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in pain, inflammation, and fever. By inhibiting the activity of COX-2, N-[4-(benzyloxy)phenyl]-2-ethylbutanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and osteoarthritis. N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-[4-(benzyloxy)phenyl]-2-ethylbutanamide in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has not been extensively studied for its potential side effects, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[4-(benzyloxy)phenyl]-2-ethylbutanamide. One area of interest is the development of more efficient synthesis methods for N-[4-(benzyloxy)phenyl]-2-ethylbutanamide. Another area of interest is the development of new therapeutic applications for N-[4-(benzyloxy)phenyl]-2-ethylbutanamide, such as its potential use in the treatment of other medical conditions. Additionally, more research is needed to fully understand the potential side effects of N-[4-(benzyloxy)phenyl]-2-ethylbutanamide and its long-term safety.

Synthesis Methods

N-[4-(benzyloxy)phenyl]-2-ethylbutanamide can be synthesized using a variety of methods. The most commonly used method involves the reaction of 4-(benzyloxy)phenylacetic acid with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods include the use of different starting materials and reaction conditions.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. N-[4-(benzyloxy)phenyl]-2-ethylbutanamide has been studied for its potential use in the treatment of neuropathic pain, osteoarthritis, and cancer. It has also been studied for its potential use as a diagnostic tool for various medical conditions.

properties

IUPAC Name

2-ethyl-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-16(4-2)19(21)20-17-10-12-18(13-11-17)22-14-15-8-6-5-7-9-15/h5-13,16H,3-4,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOROBGLOHBFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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